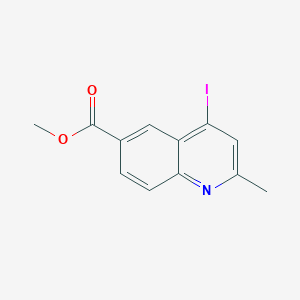
Methyl 4-iodo-2-methylquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-iodo-2-methylquinoline-6-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a quinoline core with a methyl group at the 2-position, an iodine atom at the 4-position, and a methyl ester group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-2-methylquinoline-6-carboxylate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylquinoline. This can be achieved through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Iodination: The 2-methylquinoline is then subjected to iodination at the 4-position. This can be accomplished using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position. This can be done using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The iodine atom at the 4-position makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The methyl group at the 2-position can undergo oxidation to form a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group at the 6-position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Major Products Formed
Substitution: Formation of 4-azido-2-methylquinoline-6-carboxylate.
Oxidation: Formation of 2-carboxyquinoline-6-carboxylate.
Reduction: Formation of 6-hydroxymethyl-4-iodo-2-methylquinoline.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 4-iod
Eigenschaften
Molekularformel |
C12H10INO2 |
|---|---|
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
methyl 4-iodo-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3 |
InChI-Schlüssel |
VGTFMOYOFKYDQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


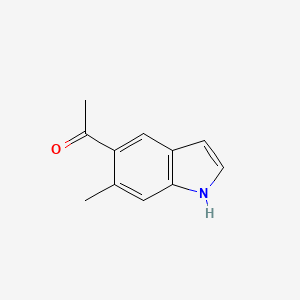

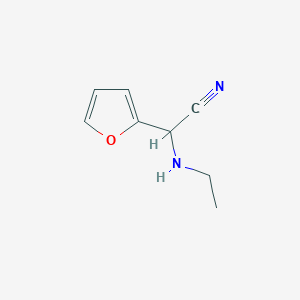
-](/img/structure/B12860689.png)
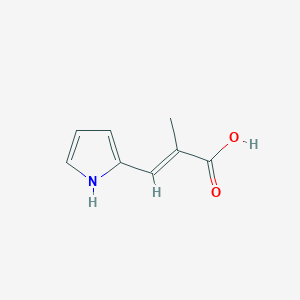
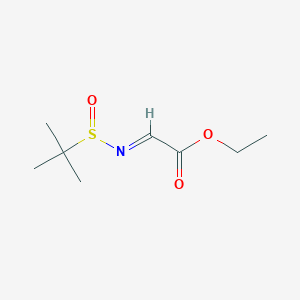



![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)

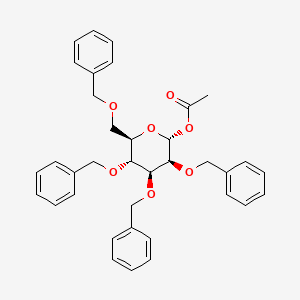
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
